Sodium isothiazole-5-sulfinate

Description

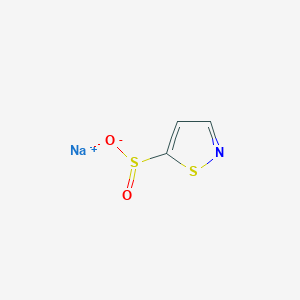

Sodium isothiazole-5-sulfinate (molecular formula: C₃H₃NNaO₂S₂) is a sodium salt derived from the sulfinic acid functional group (-SO₂⁻) attached to the 5-position of the isothiazole ring. This compound is notable for its role as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions and as a reducing agent. Its sulfinate group confers unique solubility and redox properties, distinguishing it from sulfonamides, sulfonic acids, and other isothiazole derivatives.

Properties

Molecular Formula |

C3H2NNaO2S2 |

|---|---|

Molecular Weight |

171.18 g/mol |

IUPAC Name |

sodium;1,2-thiazole-5-sulfinate |

InChI |

InChI=1S/C3H3NO2S2.Na/c5-8(6)3-1-2-4-7-3;/h1-2H,(H,5,6);/q;+1/p-1 |

InChI Key |

HMAURMBDTLMZMU-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(SN=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclization of Substituted 3-Aminopropenethiones

- This classical approach forms the isothiazole ring by oxidative cyclization of substituted 3-aminopropenethiones.

- Oxidants such as iodine or hydrogen peroxide are used to promote the formation of the S–N bond in the heterocycle.

- Yields range from moderate to high (30–93%) depending on substituents and conditions.

- Hydrogen peroxide is favored for its mildness and environmental compatibility.

Nucleophilic Cyclization

- Nucleophilic cyclization of precursors such as 4-aminoisothiazoles can be employed to form the isothiazole core.

- Reagents like POCl3 facilitate ring closure under controlled temperature conditions.

- This method allows for functionalization at various ring positions, enabling subsequent sulfinate introduction.

(3+2) Heterocyclization

- This method involves the reaction of two fragments supplying diatomic and triatomic units to form the isothiazole ring.

- It is useful for synthesizing substituted isothiazoles with diverse functional groups.

Introduction of the Sulfinate Group

Sodium sulfinates (RSO2Na) are versatile intermediates in organosulfur chemistry. The sulfinate group can be introduced or generated on the isothiazole ring by several methods:

Oxidation-Reduction Sequence from Sulfones

- Starting from alkylated benzothiazoles or related heterocycles, oxidation to sulfones is performed.

- Subsequent reduction with sodium borohydride yields the corresponding sodium sulfinates.

- This method allows for diverse functional groups to be incorporated on the sulfinate moiety.

- Yields vary from moderate to quantitative depending on substrates and conditions.

Direct Sulfinate Formation via Sulfonylation

- Sulfonylation of isothiazole derivatives with sodium sulfinate salts under catalytic conditions (e.g., CuI-Phenanthroline or FeCl3 catalysis) can afford thiosulfonates and sulfinates.

- These reactions proceed under mild aerobic conditions with good to excellent yields (40–96%).

- This approach is atom-economical and practical for scale-up.

Halogen-Sulfonylative Cyclizations

- Halogen-sulfonylative cyclizations of alkynyl oxime ethers with sodium sulfinate salts enable regioselective construction of isothiazole rings bearing sulfinate groups.

- This one-pot method forms N–S and C–S bonds simultaneously, offering excellent functional group tolerance.

Data Table: Summary of Key Preparation Methods

| Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Oxidative Cyclization | Iodine or H2O2, substituted 3-aminopropenethiones | 30–93 | Classic method, mild oxidants preferred |

| Nucleophilic Cyclization | POCl3, aminoisothiazole precursors | ~80 | Allows functionalization at ring positions |

| (3+2) Heterocyclization | Diatomic and triatomic fragment donors | 70–90 | Versatile for substituted isothiazoles |

| Sulfone Reduction to Sulfinate | Sodium borohydride reduction of sulfones | 50–100 | Enables diverse functional groups |

| Catalytic Sulfonylation | CuI-Phen, FeCl3 catalysis with sulfinates | 40–96 | Mild, aerobic conditions, scalable |

| Halogen-Sulfonylative Cyclization | Sodium sulfinate, alkynyl oxime ethers | High | One-pot, regioselective, functional group tolerant |

Research Findings and Practical Considerations

- The choice of oxidant and base critically affects the yield and purity of isothiazole intermediates.

- Sequential introduction of bases such as DABCO followed by triethylamine can significantly improve yields in cyclization steps.

- Avoidance of toxic solvents like DMF is preferred for environmental and cost reasons.

- Catalytic systems using copper or iron salts provide efficient sulfonylation under mild conditions.

- Sodium sulfinates prepared via reduction of sulfones are stable and can be stored for further transformations.

- One-pot methods reduce operational complexity and improve industrial feasibility.

Chemical Reactions Analysis

Types of Reactions: Sodium isothiazole-5-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: Reduction reactions can yield sulfides.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions often involve the use of strong bases or acids, depending on the desired substitution.

Major Products: The major products formed from these reactions include sulfonates, sulfides, and various substituted isothiazole derivatives .

Scientific Research Applications

Sodium isothiazole-5-sulfinate is a chemical compound with diverse applications in chemistry, biology, medicine, and industry. It acts as a versatile building block for synthesizing various organosulfur compounds, and its derivatives are explored for potential biological activities.

Scientific Research Applications

Chemistry

this compound is a building block for synthesizing organosulfur compounds like thiosulfonates, sulfonamides, and sulfones.

Biology

Derivatives of this compound are explored for their potential antimicrobial and anti-inflammatory properties. Thiazole derivatives have demonstrated significant biological activity and can influence cell signaling pathways, gene expression, and cellular metabolism.

Medicine

this compound is investigated for its potential use in developing new pharmaceuticals, particularly for treating bacterial infections and inflammatory diseases. Some isothiazoles can be building blocks for antibacterial agents .

Industry

It is used in the production of dyes, biocides, and chemical reaction accelerators.

Chemical Reactions

This compound undergoes several chemical reactions, including oxidation, reduction, and substitution, leading to various derivatives.

Oxidation

It can be oxidized to form sulfonates using oxidizing agents like hydrogen peroxide and potassium permanganate.

Reduction

Reduction reactions can yield sulfides, using reducing agents such as sodium borohydride and lithium aluminum hydride.

Substitution

Electrophilic and nucleophilic substitution reactions are common, leading to a variety of derivatives, often involving strong bases or acids, depending on the desired substitution.

Case Studies

Antibacterial Efficacy

Thiazole derivatives have demonstrated significant activity against MRSA strains, with MIC values lower than those of traditional antibiotics like linezolid.

Cytotoxic Effects

Sulfonamide derivatives, including this compound, have shown a remarkable reduction in cell viability at concentrations above 10 µM in comparative studies assessing the cytotoxic effects on cancer cell lines.

Mechanism of Action

The mechanism of action of sodium isothiazole-5-sulfinate involves its interaction with various molecular targets and pathways. It can act as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions. These interactions often lead to the formation of stable organosulfur compounds, which can modulate biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Sodium isothiazole-5-sulfinate belongs to the broader class of sulfur-containing heterocycles. Key comparisons include:

Sulfonamides (e.g., Sulfamethoxazole Related Compounds)

- Functional Group : Sulfonamides (-SO₂NH₂) are chemically distinct from sulfinates (-SO₂⁻).

- Stability: Sulfonamides like 4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide (C₁₀H₁₁N₃O₃S, MW 253.28) exhibit greater thermal and hydrolytic stability due to the robust sulfonamide bond . Sulfinates, by contrast, are more moisture-sensitive, requiring storage in tight containers to prevent oxidation or decomposition .

- Applications : Sulfonamides are widely used as antibiotics (e.g., sulfanilamide derivatives), whereas sulfinates are typically employed as reducing agents or coupling reagents in synthesis .

Sulfonic Acids (e.g., Sulfanilic Acid)

- Functional Group: Sulfonic acids (-SO₃H) are stronger acids than sulfinic acids (-SO₂H). The sodium salt of sulfanilic acid (C₆H₇NO₃S, MW 173.19) has high water solubility due to its ionic nature, similar to this compound .

- Reactivity : Sulfinates are stronger reducing agents, capable of participating in redox reactions, while sulfonic acids are generally inert in such contexts .

Other Isothiazole Derivatives

- Example : 5-(4-Methylphenyl)isothiazole (C₁₀H₉NS, MW 175.25) lacks the sulfinate group but shares the isothiazole core. The absence of the sulfinate substituent reduces its polarity and solubility in aqueous systems compared to this compound .

Physicochemical and Functional Properties

Table 1 summarizes key differences:

Stability and Handling

- Moisture Sensitivity : Like sodium cyanide (NaCN, hygroscopic and reactive ), this compound likely requires anhydrous storage to prevent decomposition. This contrasts with sodium hydroxide (stable in dry air ).

- Thermal Stability : Sulfinates generally decompose at lower temperatures than sulfonamides or sulfonic acids, limiting their use in high-temperature reactions .

Biological Activity

Sodium isothiazole-5-sulfinate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiazole ring structure, which includes sulfur and nitrogen atoms. The sulfinate group contributes to its unique reactivity and biological properties, making it a valuable compound in medicinal chemistry and organic synthesis.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its derivatives have been explored for potential applications against various bacterial strains. For instance, studies have shown that compounds derived from isothiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 32 µg/mL |

| B | Escherichia coli | 16 µg/mL |

| C | Pseudomonas aeruginosa | 64 µg/mL |

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This makes it a candidate for developing treatments for inflammatory diseases.

Case Study: Anti-inflammatory Activity in Animal Models

In a recent study, this compound was administered to mice with induced inflammation. The results showed a significant reduction in edema and inflammatory markers compared to the control group, indicating its potential as an anti-inflammatory agent .

3. Anticancer Potential

The compound has shown promise in anticancer research, particularly against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through interactions with DNA and topoisomerase II .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human glioblastoma | 10 | DNA interaction |

| Human melanoma | 15 | Apoptosis induction |

| Breast cancer | 20 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to act as a sulfonylating agent, influencing various biochemical pathways. It interacts with cellular targets such as enzymes and proteins, modulating their activity and leading to significant biological effects .

Applications in Medicine and Industry

This compound has potential applications in:

Q & A

Q. What are the optimal synthetic pathways for sodium isothiazole-5-sulfinate, and how can reproducibility be ensured?

- Methodological Answer : Optimize synthesis via nucleophilic substitution or oxidation of thiol precursors, adjusting parameters like solvent polarity (e.g., aqueous vs. organic), temperature (40–80°C), and reaction time. Validate purity using HPLC (≥98%) and structural confirmation via -NMR (e.g., characteristic sulfinate proton at δ 3.2–3.5 ppm). For reproducibility, document stoichiometry, catalyst loading (if any), and purification steps (e.g., recrystallization in ethanol/water) in line with Beilstein Journal guidelines . Include raw spectral data in supplementary materials to enable replication.

Q. How can this compound’s stability be evaluated under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light (UV-Vis irradiation), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) over 30–90 days. Monitor degradation via TLC and quantify residual stability using LC-MS. Control experiments should include inert atmosphere storage (argon) to assess oxidative degradation pathways. Report degradation products and recommend storage in amber vials at –20°C for long-term stability .

Q. What analytical techniques are most effective for characterizing this compound’s reactivity in aqueous solutions?

- Methodological Answer : Use pH-dependent UV-Vis spectroscopy to track sulfinate group dissociation (pKa ~2.5–3.0). Complement with cyclic voltammetry to assess redox behavior (e.g., oxidation potential at +0.8 V vs. Ag/AgCl). For kinetic studies, employ stopped-flow techniques with thiophilic electrophiles (e.g., alkyl halides) to measure second-order rate constants () .

Advanced Research Questions

Q. How do computational models predict the electronic properties of this compound, and how do these align with experimental data?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Validate against experimental X-ray crystallography (if available) or -NMR chemical shifts. Discrepancies may arise from solvation effects; address these using implicit solvent models (e.g., COSMO). Publish computational parameters (basis sets, convergence criteria) for transparency .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : Conduct systematic reviews to identify variables causing divergence, such as ligand choice (e.g., phosphine vs. N-heterocyclic carbenes) or solvent polarity. Replicate key studies under controlled conditions, using standardized substrates (e.g., aryl iodides). Perform meta-analyses to correlate reaction yields with electronic parameters (Hammett σ values). Highlight limitations in existing literature, such as insufficient mechanistic evidence .

Q. How can this compound’s role in radical-mediated reactions be mechanistically validated?

- Methodological Answer : Use radical trapping agents (e.g., TEMPO) and ESR spectroscopy to detect transient intermediates. Compare kinetics of radical-initiated vs. ionic pathways. For example, in thiol-ene reactions, track thiyl radical formation via UV-induced homolysis. Pair with DFT studies to map transition states and validate proposed mechanisms .

Methodological Considerations

- Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to identify systemic biases (e.g., solvent purity, instrument calibration) .

- Experimental Design : Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo or Figshare .

- Literature Gaps : Use tools like VOSviewer to map keyword co-occurrence in existing studies and identify under-researched areas (e.g., environmental toxicity profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.